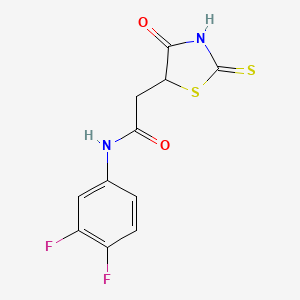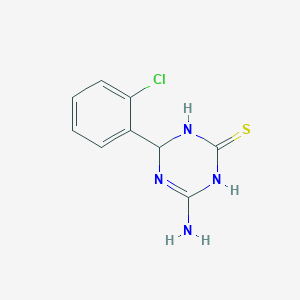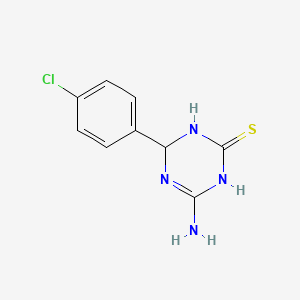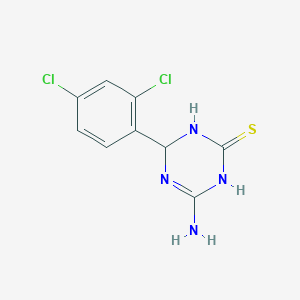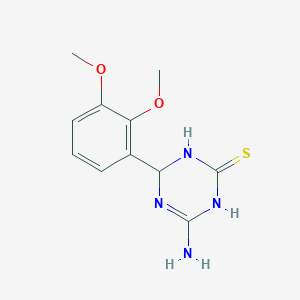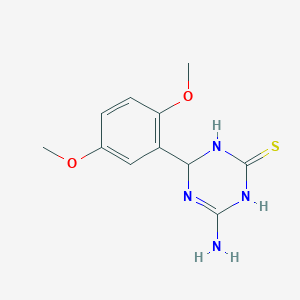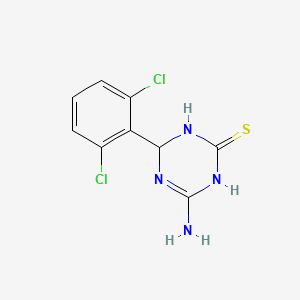
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,6-dichlorophenyl derivative with a 1,3,5-triazine derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 2,6-dichlorophenyl group would be attached to one of the carbon atoms of the triazine ring, and the amino and thiol groups would be attached to the other two carbon atoms .Chemical Reactions Analysis
The amino and thiol groups in this compound could participate in various chemical reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions, alkylation, acylation, and condensation with carbonyl compounds. The thiol group could undergo oxidation to form a disulfide bond, or it could react with alkyl halides to form thioethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino and thiol groups could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Properties: Studies have investigated various nitrogen heterocycles, including derivatives of 1,3,5-triazine, for their potential antioxidant and antitumor activities. These investigations are essential for understanding how these compounds can be utilized in medicinal chemistry and pharmacology (El-Moneim, El‐Deen, & El-Fattah, 2011).
Antimicrobial Properties
- Synthesis and Antimicrobial Activities: Research has been conducted on the synthesis of new 1,2,4-triazole derivatives, which include triazine-based structures. These studies are significant for exploring the antimicrobial properties of such compounds (Bektaş et al., 2007).
Antibacterial Activities
- Synthesis and Antibacterial Studies: The synthesis of specific triazine derivatives has been studied for their antibacterial activities. These findings are crucial for the development of new antibacterial agents (Mehrotra et al., 2002).
Interaction and Formation Studies
- Chemical Interactions and Formation: Investigations have been carried out on the interactions of dicyandiamides with thioamides, leading to the formation of triazine-2-thiols. Understanding these chemical processes is vital for the synthesis of new compounds (Joshua & Rajan, 1974).
Synthesis and Cleavage Studies
- Cleavage and Synthesis of Triazines: Research on the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide has been conducted. This research contributes to the synthesis of substituted 4-amino-1,2,4-triazines, which are of interest in medicinal chemistry (Kobelev et al., 2019).
Photooxygenation Studies
- Photooxygenation and Synthesis: Studies on the photooxygenation of aryl diaminopyrimidines, leading to the formation of triazin-2-yl ketones, have been explored. These studies are significant for the synthesis of new triazines (Oppenländer, Pfoertner, & Schönholzer, 1988).
Theoretical Investigations
- Molecular Docking Studies: Theoretical investigations, including molecular docking studies, have been conducted on triazine derivatives as potential agents against specific targets like SARS-CoV-2 (Eno et al., 2022).
Synthesis of Fused Triazines
- Fused Triazine Derivatives: Research on the synthesis of fused 1,2,4-triazines has shown their potential as antimicrobial and antitumor agents. This research is instrumental in developing new therapeutic agents (Abd El-Moneim et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been used in the treatment and prevention of non-hodgkin’s lymphomas , suggesting potential targets within the lymphoid system.
Mode of Action
Based on its structural similarity to other compounds used in the treatment of non-hodgkin’s lymphomas , it can be hypothesized that it may interact with specific targets in the lymphoid system, leading to changes that inhibit the growth of malignant cells.
Biochemical Pathways
Given its potential use in the treatment of non-hodgkin’s lymphomas , it may impact pathways related to B-lymphocyte differentiation and the growth of malignant clones.
Result of Action
Similar compounds have shown growth inhibitory effects in non-hodgkin’s lymphomas , suggesting that this compound may also have similar effects.
Eigenschaften
IUPAC Name |
4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHVHGPUBRPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)
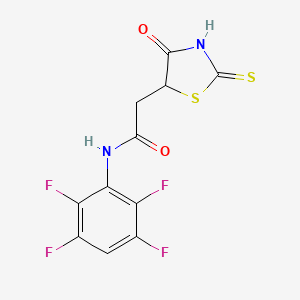
![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)
